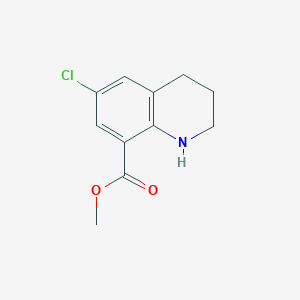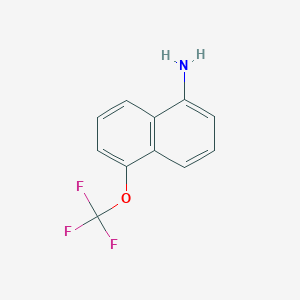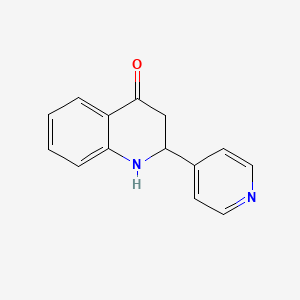
2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in natural products and drugs This particular compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the indole ring and a nitrile group at the acetonitrile side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile typically involves the chlorination of indole derivatives followed by the introduction of the acetonitrile group. One common method includes the reaction of 4,6-dichloroindole with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by nitrile introduction. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorinating agents and nitrile compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 2-(4,6-dichloro-1H-indol-3-yl)ethylamine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine atoms and the nitrile group can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1H-indol-3-yl)acetonitrile
- 2-(6-Chloro-1H-indol-3-yl)acetonitrile
- 2-(4,6-Dimethyl-1H-indol-3-yl)acetonitrile
Uniqueness
2-(4,6-Dichloro-1H-indol-3-yl)acetonitrile is unique due to the presence of two chlorine atoms, which can significantly alter its chemical and biological properties compared to its mono-chlorinated or methylated analogs
Properties
Molecular Formula |
C10H6Cl2N2 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-(4,6-dichloro-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1H2 |
InChI Key |
WAJOAXUOFHMYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)




![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)
![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)

![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)




